2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butylsulfonyl group, a methoxymethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst. The reaction is carried out at a temperature range of 45-60°C for 10-14 hours. After the reaction, activated carbon is added for decoloration, and the mixture is filtered to remove by-products .
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity while minimizing environmental impact. The method described above is suitable for industrial production due to its efficiency and reduced generation of waste products .
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and butylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit lipid-transfer proteins in fungi, leading to antifungal effects . The compound may also interact with other enzymes or receptors, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-(methoxymethyl)benzamide
- 2-ethoxy-5-(methoxymethyl)benzamide
- 2-(butylsulfonyl)methyl-5-nitrofuran
Uniqueness
2-(butylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19N3O4S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-butylsulfonyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-4-9-24(20,21)12-8-6-5-7-11(12)14(19)16-15-18-17-13(23-15)10-22-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
YMOMEVHNMSWRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
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